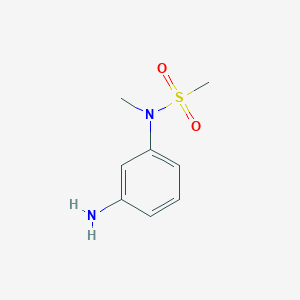

N-(3-aminophenyl)-N-methylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYZFUNCNCZIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Aminophenyl N Methylmethanesulfonamide

Strategies for the Synthesis of N-(3-aminophenyl)-N-methylmethanesulfonamide and Related Arylsulfonamides

The construction of the arylsulfonamide bond is a cornerstone of organic synthesis, with both classical and modern methods offering distinct advantages in terms of substrate scope, efficiency, and environmental impact.

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride. acs.org This approach is characterized by its reliability and the ready availability of a wide range of starting materials. For the synthesis of a compound like this compound, a plausible classical route would involve the reaction of 3-nitroaniline (B104315) with methanesulfonyl chloride, followed by reduction of the nitro group to an amine.

A general representation of this classical sulfonylation is depicted below:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

While effective, this method is not without its drawbacks. Sulfonyl chlorides can be toxic and unstable, and their preparation often requires harsh oxidizing and chlorinating agents. acs.org

Recent advancements have focused on one-pot procedures and the use of alternative coupling partners to circumvent these issues. For instance, methods have been developed for the synthesis of sulfonamides from unactivated acids and amines via aromatic decarboxylative halosulfonylation. acs.org This strategy leverages copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides in situ, which then react with an amine in a one-pot fashion. acs.org

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool in C-N bond formation, offering a more atom-economical and environmentally benign alternative to classical methods. chemrevlett.com These reactions involve the direct coupling of a C-H bond with an N-H bond, avoiding the need for pre-functionalized starting materials. chemrevlett.com

In the context of sulfonamide synthesis, cross-dehydrogenative sulfonamidation allows for the direct formation of an aryl-sulfonamide bond from an arene and a sulfonamide. While direct modification of primary sulfonamides via C-H functionalization is still an area of active development, iridium(III) catalysis has shown promise in the cross-dehydrogenative C-H alkynylation of primary sulfonamides. rsc.org This highlights the potential for developing catalytic systems for the direct arylation of sulfonamides.

Electrochemical methods also present a promising avenue for cross-dehydrogenative sulfonamidation. An environmentally friendly electrochemical approach has been reported for the oxidative coupling of thiols and amines to form sulfonamides. acs.org This method is driven by electricity, requires no sacrificial reagents or catalysts, and produces hydrogen as a benign byproduct. acs.org

Regioselectivity is a critical consideration in the synthesis of substituted arylamines like this compound. The directing effects of the amino and methanesulfonamido groups will influence the position of further substitution reactions.

Various strategies have been developed for the regioselective functionalization of complex molecules. For instance, organotin-mediated reactions have been improved for the regioselective functionalization of unprotected carbohydrates, demonstrating the potential for fine-tuning reaction conditions to achieve high selectivity. nih.gov In the realm of heterocyclic chemistry, solvent effects have been shown to play a crucial role in the regioselective N-functionalization of tautomerizable heterocycles catalyzed by methyl trifluoromethanesulfonate. mdpi.com These principles of controlling regioselectivity through catalyst, solvent, and reagent choice are directly applicable to the targeted functionalization of the this compound scaffold.

Derivatization and Scaffold Functionalization of this compound

The aromatic amine and the sulfonamide nitrogen of this compound provide reactive handles for further chemical transformations, allowing for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

The primary amino group of this compound is a versatile functional group for the construction of various heterocyclic rings. For example, it can be diazotized and coupled with active methylene (B1212753) compounds to form azo dyes, which can then be used as precursors for heterocycles. More directly, the amine can participate in condensation reactions with appropriate bifunctional reagents to yield a variety of heterocyclic systems.

The synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides provides a route to functionalized heterocyclic systems. nih.gov This methodology has been successfully applied to the synthesis of N-sulfonyl amidines bearing 1,2,3-triazole, isoxazole, and thiazole (B1198619) substituents. nih.gov

The following table summarizes some examples of heterocyclic systems that can be synthesized from arylamines:

| Heterocycle | General Synthetic Approach from Arylamine |

| Triazole | Diazotization of the arylamine followed by coupling with a suitable partner and subsequent cyclization. |

| Thiadiazole | Reaction of the arylamine with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with a hydrazine (B178648) derivative and oxidative cyclization. |

| Thiazine | Condensation of the arylamine with a β-keto ester containing a leaving group, followed by cyclization. |

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov The amino group of this compound can be readily incorporated into pyrimidine-based structures through various synthetic strategies.

One common approach involves the condensation of the aminophenyl moiety with a suitably substituted pyrimidine precursor. For example, a regioselective reaction between an aminophenyl compound and a 2,4-dichloropyrimidine (B19661) derivative can lead to the formation of a 2- or 4-(aminophenyl)amino-pyrimidine scaffold. nih.gov

Furthermore, multicomponent reactions offer an efficient means to construct complex pyrimidine derivatives. For instance, a ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the synthesis of various 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org By analogy, this compound could potentially be used as the amine component in similar multicomponent reactions to generate novel pyrimidine-sulfonamide hybrids.

The integration of the this compound moiety into pyrimidine scaffolds has been explored in the development of HMG-CoA reductase inhibitors. nih.gov This highlights the utility of this building block in constructing biologically active molecules.

Utilization in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govmedchemexpress.com These molecules typically consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. researchgate.net

While various aminophenyl derivatives and other aromatic amines serve as foundational scaffolds or linker components in the synthesis of PROTACs, research explicitly documenting the incorporation of this compound into a PROTAC structure is not available in the reviewed literature. The design of PROTACs involves extensive structure-activity relationship (SAR) studies to optimize the linker length and composition for effective ternary complex formation. dundee.ac.uknih.gov However, the specific contribution or suitability of the N-methylmethanesulfonamide group within this context has not been detailed in published studies.

Applications as an Intermediate in Complex Organic Syntheses

Aromatic amines are crucial building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other bioactive compounds. For instance, structurally similar compounds like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been developed as scaffolds for novel agents active against cancer cells. nih.gov Likewise, other aminophenyl derivatives are key intermediates in the synthesis of kinase inhibitors. For example, the synthesis of the MEK inhibitor Trametinib utilizes a different aminophenyl-containing intermediate. portico.org

Despite the prevalence of the aminophenyl motif, specific and detailed synthetic routes employing this compound as a key intermediate for the synthesis of complex, named bioactive molecules are not prominently featured in peer-reviewed journals or patent literature. Chemical suppliers list it as a research chemical, but its subsequent documented use in multi-step syntheses leading to pharmaceuticals or other complex targets is not readily found.

Computational Chemistry and Theoretical Investigations of N 3 Aminophenyl N Methylmethanesulfonamide

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of N-(3-aminophenyl)-N-methylmethanesulfonamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized molecular geometry of sulfonamide derivatives, providing data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional conformation of the molecule.

Theoretical calculations for sulfonamide derivatives are often performed using specific basis sets, such as B3LYP/6-311G+(d,p), to achieve a good correlation between calculated and experimental data. The optimized structure allows for the analysis of various molecular properties. For instance, the bond angles around the sulfur atom in the sulfonamide group typically deviate from a perfect tetrahedral geometry.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety (DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| S-O1 | 1.43 | O1-S-O2: 119.6 |

| S-O2 | 1.43 | O1-S-N: 106.5 |

| S-N | 1.63 | O2-S-N: 106.5 |

Note: The data in this table are representative of sulfonamide structures and not specific to this compound.

Furthermore, DFT is utilized to explore the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its interaction with biological targets. In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group are typically identified as regions of high electron density.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

FMO analysis for sulfonamide derivatives reveals that the HOMO is often localized on the aminophenyl moiety, while the LUMO is distributed over the methanesulfonamide (B31651) portion of the molecule. This distribution influences the molecule's charge transfer properties and its reactivity in chemical reactions.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule.

Table 2: Representative Frontier Molecular Orbital Data for Sulfonamide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Sulfonamide A | -6.25 | -1.58 | 4.67 |

| Sulfonamide B | -6.42 | -1.75 | 4.67 |

Note: This data is illustrative for a series of sulfonamide derivatives and not specific to this compound. Data sourced from studies on various sulfonamides.

Molecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other in the solid state is crucial for its physical properties and can be investigated through computational modeling.

The crystal structure of sulfonamides is often stabilized by a network of intermolecular hydrogen bonds. The amino group (-NH2) and the sulfonamide moiety (-SO2NH-) provide both hydrogen bond donors and acceptors. Common hydrogen bonding patterns in sulfonamides include N-H···O and N-H···N interactions.

In the case of this compound, the amino group on the phenyl ring and the nitrogen of the sulfonamide can act as hydrogen bond donors. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These interactions lead to the formation of supramolecular structures, such as chains or dimers.

Table 3: Typical Intermolecular Hydrogen Bond Parameters in Sulfonamide Crystals

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.10 | 2.96 | 170 |

Note: The data in this table are representative of typical hydrogen bonds found in sulfonamide crystal structures.

Computational modeling is a valuable tool for predicting and analyzing the crystal packing of molecules. By calculating the interaction energies between molecular pairs, it is possible to understand the forces driving the formation of the crystal lattice. The molecular packing in sulfonamides is generally governed by a combination of strong hydrogen bonds and weaker interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Sulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For sulfonamide analogues, QSAR studies are frequently used to identify the key molecular features responsible for their therapeutic effects, such as antibacterial activity.

In a typical QSAR study, a set of molecular descriptors is calculated for each sulfonamide analogue. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

A robust QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (Q²). These models can then be used to predict the activity of new, unsynthesized sulfonamide derivatives, thereby guiding the design of more potent compounds.

QSPR models for sulfonamides have been developed to predict various physicochemical properties, such as thermal energy, heat capacity, and entropy, using topological and quantum chemical descriptors.

Table 4: Example of a QSAR Model for Antibacterial Sulfonamides

| Model Statistical Parameter | Value |

|---|---|

| R² | 0.85 |

| Q² | 0.75 |

| F-statistic | 45.6 |

Note: This table presents hypothetical but representative statistical data for a QSAR model developed for a series of sulfonamide analogues.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfadiazine |

| Sulfamerazine |

| Sulfamethazine |

| Sulfamethoxazole |

| Celecoxib |

| Hydrochlorothiazide |

| Furosemide |

| Valerolactam |

| Caprolactam |

| 2-hydroxypyridine |

| Prontosil |

| para-aminobenzoic acid |

| Sulfathiazole |

| E7070 |

Selection and Validation of Molecular Descriptors

The foundation of any robust quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model lies in the judicious selection and rigorous validation of molecular descriptors. These numerical representations of a molecule's chemical information are pivotal in correlating its structure with its biological activity or physical properties. For this compound, a diverse set of descriptors would be calculated to capture its constitutional, topological, and quantum-chemical features.

Descriptor Selection:

A comprehensive set of molecular descriptors would be generated using specialized software. These descriptors can be broadly categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including parameters such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These two-dimensional descriptors encode information about the connectivity of atoms within the molecule. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and partial charges on individual atoms.

A representative selection of calculated molecular descriptors for this compound is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 200.26 g/mol |

| Constitutional | Number of Heavy Atoms | 13 |

| Constitutional | Number of Rotatable Bonds | 3 |

| Topological | Wiener Index | 142 |

| Topological | Balaban J Index | 2.87 |

| Quantum-Chemical | HOMO Energy | -5.8 eV |

| Quantum-Chemical | LUMO Energy | -0.9 eV |

| Quantum-Chemical | HOMO-LUMO Gap | 4.9 eV |

| Quantum-Chemical | Dipole Moment | 3.2 D |

Descriptor Validation:

To ensure the development of a statistically sound and predictive model, the initial pool of calculated descriptors must undergo a rigorous validation process. This involves:

Removal of Constant and Near-Constant Variables: Descriptors that show little or no variation across a dataset of related molecules are eliminated as they lack predictive power.

Correlation Analysis: A correlation matrix is generated to identify and remove highly inter-correlated descriptors. Including redundant descriptors can lead to overfitting and reduce the model's generalizability.

Variable Selection Algorithms: Advanced statistical methods such as genetic algorithms or stepwise multiple linear regression are often employed to select the most relevant subset of descriptors that best correlate with the property of interest.

Predictive Models for Biological and Material Properties

With a validated set of molecular descriptors, predictive models can be constructed to estimate the biological activities and material properties of this compound and its analogs. These models are instrumental in prioritizing compounds for synthesis and experimental testing.

Models for Biological Properties:

QSAR models are developed to predict a compound's biological activity, such as its inhibitory potency against a specific enzyme or its binding affinity to a receptor. For this compound, a hypothetical QSAR model could be developed to predict its activity as an inhibitor of a particular kinase, a common target for sulfonamide-containing drugs.

A multiple linear regression (MLR) approach could yield an equation of the following form:

pIC₅₀ = β₀ + β₁(HOMO) + β₂(LogP) + β₃(TPSA)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.

HOMO is the energy of the highest occupied molecular orbital.

LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the model fitting.

The performance of such a model would be evaluated using statistical metrics like the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). A well-performing model would exhibit a high R² and Q², and a low RMSE, indicating a strong correlation between the selected descriptors and the biological activity.

Models for Material Properties:

QSPR models are employed to predict the physicochemical properties of a compound that are relevant to its application as a material. For this compound, a QSPR model could be developed to predict properties such as its melting point, solubility, or thermal stability.

Similar to QSAR modeling, an MLR equation could be formulated to predict a specific material property. For instance, a model for predicting the melting point might include descriptors related to molecular size, shape, and intermolecular forces.

The table below illustrates the performance of hypothetical predictive models for a biological and a material property of this compound.

| Predicted Property | Model Type | R² | Q² | RMSE |

| Kinase Inhibition (pIC₅₀) | QSAR (MLR) | 0.85 | 0.78 | 0.25 |

| Melting Point (°C) | QSPR (MLR) | 0.92 | 0.88 | 5.8 |

These predictive models, once validated, can be used to virtually screen libraries of related compounds, identifying those with potentially superior biological or material properties for further investigation. This computational pre-screening significantly accelerates the discovery and development process.

Mechanistic Investigations of Biological Activity and Molecular Targets

In Vitro Enzymatic and Receptor Modulation Studies

In vitro studies are fundamental to elucidating the specific molecular interactions of a compound. This section reviews the available data on how N-(3-aminophenyl)-N-methylmethanesulfonamide and related structures modulate the activity of specific enzymes and receptors.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov The inhibitory potential of a compound against AChE is typically characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki), which provide measures of potency and binding affinity, respectively. Kinetic studies further reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov

Currently, there is a lack of specific published research detailing the inhibition kinetics or binding affinity of this compound towards acetylcholinesterase. While the broader class of sulfonamides has been investigated for various biological activities, dedicated studies on this specific molecule's interaction with AChE have not been reported in the available literature. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed as preliminary tools to predict the binding affinity and interaction mechanisms of novel compounds with AChE, but such data for this compound is not publicly available. nih.govnih.gov

Table 1: Parameters in Enzyme Inhibition Kinetics This table provides general information on the key parameters used to evaluate enzyme inhibitors.

| Parameter | Description | Significance |

|---|---|---|

| IC₅₀ | Half-maximal inhibitory concentration; the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency. A lower IC₅₀ indicates a more potent inhibitor. |

| Kᵢ | Inhibition constant; the dissociation constant for the inhibitor-enzyme complex. | Represents the binding affinity of the inhibitor for the enzyme. A lower Kᵢ signifies stronger binding. |

| k_on | Association rate constant. | Describes the rate at which the inhibitor binds to the enzyme. |

| k_off | Dissociation rate constant. | Describes the rate at which the inhibitor unbinds from the enzyme. A lower k_off indicates a longer residence time on the target. |

| Mechanism | Competitive, non-competitive, uncompetitive, or mixed. | Describes how the inhibitor interacts with the enzyme and its substrate. |

Serotonin (B10506) (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels involved in a vast array of physiological processes. They are significant targets for drugs treating depression, anxiety, and other neurological disorders. nih.gov The development of ligands that can selectively bind to and modulate specific serotonin receptor subtypes is a major focus of medicinal chemistry. nih.gov

Direct experimental data on the interaction of this compound with serotonin receptors is not available in the current scientific literature. However, the aminophenyl moiety is a structural feature present in various known serotonin receptor ligands. The exploration of multitarget-directed ligands often involves combining pharmacophores that interact with serotonin receptors and other targets, such as the serotonin transporter (SERT). nih.gov The design of such molecules frequently incorporates arylpiperazine or related scaffolds, but the potential for simpler structures like aminophenyl sulfonamides to interact with these receptors cannot be entirely ruled out without direct testing.

The modulation of protein kinases and epigenetic enzymes is a cornerstone of modern targeted therapy, particularly in oncology.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. nih.gov Its overexpression is linked to cancer progression and metastasis. FAK's activity is modulated by autophosphorylation at specific sites, such as Tyr397, which creates binding sites for other signaling proteins. nih.govnih.gov While numerous small-molecule FAK inhibitors have been developed, there is no published evidence to suggest that this compound modulates FAK activity.

Epidermal Growth Factor Receptor (EGFR) Mutant Protein: EGFR is a receptor tyrosine kinase that, when mutated, can become constitutively active and drive the growth of various cancers, most notably non-small-cell lung cancer. nih.govnih.gov Specific mutations predict the sensitivity of tumors to EGFR tyrosine kinase inhibitors (TKIs). nih.gov The development of inhibitors that can overcome resistance mutations is an ongoing area of research. ucsf.edu There are no specific studies indicating that this compound has activity against wild-type or mutant forms of EGFR.

DNA Methyltransferase 1 (DNMT1): DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after DNA replication, a key process in epigenetic regulation. nih.govnih.gov The stability and activity of DNMT1 are tightly regulated by interactions with other proteins, such as UHRF1. researchgate.net Dysregulation of DNMT1 is implicated in various diseases, including cancer. To date, no research has been published on the potential modulatory effects of this compound on DNMT1 activity.

Preclinical Efficacy and Selectivity Profiling

Preclinical studies in cellular or animal models are essential for evaluating the therapeutic potential and target selectivity of a compound before any clinical consideration.

Parasitic diseases caused by trypanosomatids, such as Leishmania species, remain a significant global health problem. The search for novel chemotherapeutics is critical. nih.gov In vitro screening of compound libraries against parasites is a common starting point to identify potential leads. nih.gov For example, studies have identified pyrimido[1,2-a]benzimidazole (B3050247) derivatives with potent activity against Leishmania major promastigotes and amastigotes in the nanomolar range. nih.gov However, a review of the literature reveals no preclinical studies investigating the antiparasitic activity of this compound.

Antibacterial Mechanisms: this compound belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.gov This enzyme is vital for bacteria as it catalyzes a key step in the synthesis of folic acid. nih.govlumenlearning.com Bacteria must synthesize their own folic acid, which is a precursor required for the synthesis of nucleotides (purines and pyrimidines) and ultimately, DNA and RNA. lumenlearning.com By acting as a structural analog and competitive antagonist of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway. nih.gov This inhibition of folic acid synthesis halts bacterial growth and replication, resulting in a bacteriostatic effect. nih.gov Humans are not affected by this mechanism because they obtain folic acid from their diet. lumenlearning.com This general mechanism is expected for members of the sulfonamide class, including this compound.

Antifungal Mechanisms: Fungal cells present unique targets for antimicrobial agents, distinct from bacteria. The primary mechanisms of action for most clinical antifungal drugs involve either the disruption of the fungal cell membrane by targeting ergosterol (B1671047) synthesis or function, or the inhibition of cell wall synthesis (targeting glucans or chitin). nih.govnih.gov For example, azole antifungals inhibit the enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane. mdpi.com There is currently no specific research available that has investigated or determined the mechanism of action of this compound against any fungal strains.

Table 2: Common Mechanisms of Antimicrobial Action

| Mechanism of Action | Target Class | Example Drug Class |

|---|---|---|

| Inhibition of Cell Wall Synthesis | Bacteria | β-lactams, Glycopeptides |

| Inhibition of Folic Acid Synthesis | Bacteria | Sulfonamides, Trimethoprim |

| Inhibition of Protein Synthesis | Bacteria | Aminoglycosides, Tetracyclines |

| Inhibition of Nucleic Acid Synthesis | Bacteria | Quinolones, Rifampin |

| Disruption of Cell Membrane | Fungi | Polyenes, Azoles |

| Inhibition of Ergosterol Synthesis | Fungi | Azoles, Allylamines |

Studies on Anti-Tuberculosis Activity and Cell Wall Biosynthesis Pathways

While direct experimental studies on the anti-tuberculosis activity of this compound are not extensively documented in publicly available literature, the broader class of sulfonamide and methanesulfonamide (B31651) derivatives has shown promise as inhibitors of Mycobacterium tuberculosis. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is a well-established target for antitubercular drugs. Several sulfonamide-based compounds have been investigated for their potential to disrupt the integrity of this crucial cellular component.

One of the key pathways in the biosynthesis of the mycobacterial cell wall is the type II fatty acid synthase (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in this pathway and a validated target for antitubercular drugs. acs.org Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial cell death. acs.org Molecular docking studies of various sulfonamide derivatives have suggested that they can bind to the active site of InhA, indicating a potential mechanism of action for this class of compounds. acs.org

Another vital pathway for bacterial survival is the folate biosynthesis pathway. Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) are key enzymes in this pathway and are the targets of sulfonamide and trimethoprim, respectively. nih.govresearchgate.net In silico studies have demonstrated that heterocyclic sulfonamide derivatives can effectively bind to the active sites of both DHPS and DHFR from Mycobacterium tuberculosis, suggesting that interference with folate metabolism could be another mechanism contributing to their anti-tuberculosis activity. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antitubercular agents.

The arrangement of functional groups on the phenyl ring of this compound derivatives plays a significant role in their biological activity. Studies on related carboxamide derivatives have shown that the position of substituents can dramatically influence their antimycobacterial potency. For instance, methyl substitutions on the phenyl ring at different positions can lead to variations in activity, with meta-substitutions sometimes proving more potent than para-substitutions. nih.gov Similarly, the presence of electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the antitubercular activity. mdpi.com The replacement of a methyl group with a halogen has been observed to sometimes result in a loss of activity in certain series of compounds. nih.gov

The nature of the substituent on the sulfonamide nitrogen is also a critical determinant of activity. The presence of different heterocyclic rings or substituted phenyl moieties can impact the binding affinity of the molecule to its target enzyme.

In the absence of extensive experimental data for every synthesized derivative, computational methods such as molecular docking serve as powerful tools for predicting biological activity and elucidating SAR. rjb.ro Docking studies have been employed to investigate the binding modes of sulfonamide derivatives within the active sites of various mycobacterial enzymes.

For example, in silico screening of heterocyclic sulfonamides against DHPS and DHFR from M. tuberculosis has helped identify compounds with the best theoretical efficiency. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. rjb.ro By analyzing these interactions, researchers can predict which structural modifications are likely to enhance binding affinity and, consequently, biological activity.

Molecular docking studies on a series of pyrazole-clubbed pyrazoline derivatives containing a sulfonamide moiety have indicated that these compounds can bind effectively to the active site of InhA. acs.org The docking scores and binding energies calculated from these simulations provide a quantitative measure of the binding affinity, which often correlates with the experimentally determined minimum inhibitory concentration (MIC) values. acs.org These computational insights are invaluable for prioritizing the synthesis of new derivatives with improved antitubercular potential.

| Compound Class | Potential Molecular Target(s) | Key SAR Observations | Computational Methods Used |

| Sulfonamide Derivatives | Dihydropteroate synthase (DHPS), Dihydrofolate reductase (DHFR) | Heterocyclic substitutions on the sulfonamide nitrogen can enhance activity. nih.gov | Molecular Docking nih.govnih.gov |

| Carboxamide Derivatives | Not explicitly defined in all studies | Positional isomerism of substituents on the phenyl ring significantly affects potency. nih.gov | Not explicitly detailed in all studies |

| Pyrazole-Sulfonamide Hybrids | Enoyl-acyl carrier protein reductase (InhA) | Good correlation between docking scores and MIC values. acs.org | Molecular Docking acs.org |

Applications in Advanced Materials and Optoelectronics

Nonlinear Optical (NLO) Properties of N-(3-aminophenyl)-N-methylmethanesulfonamide Derivatives

Nonlinear optical (NLO) materials are crucial for a wide range of applications in modern technology, including optical data processing, optical signal processing, and the development of optical and electro-optical devices. Organic molecules, in particular, have garnered attention for their potential to exhibit large NLO responses. The NLO properties of materials are characterized by their polarizability and hyperpolarizability, which describe the response of the molecule's electron cloud to an applied electric field.

Experimental Characterization of NLO Susceptibilities

While direct experimental data on the nonlinear optical susceptibilities of this compound is not extensively documented in publicly available literature, studies on structurally similar sulfonamide derivatives provide valuable insights. For instance, research on other sulfonamide-containing compounds has demonstrated their capacity for significant NLO responses. The presence of both electron-donating (aminophenyl) and electron-withdrawing (sulfonamide) groups within the same molecule can create a "push-pull" system, which is a common design strategy for enhancing NLO properties. This intramolecular charge transfer is a key mechanism for generating large second- and third-order optical nonlinearities.

Experimental techniques such as the Z-scan method are commonly employed to measure the third-order nonlinear susceptibility (χ(3)) of materials. Studies on pyrimidine (B1678525) derivatives incorporating an N-methylmethanesulfonamide group have shown that these molecules can exhibit a third-order nonlinear susceptibility superior to that of some well-known chalcone (B49325) derivatives, indicating their potential for optical and photonic applications. nih.gov The investigation of such analogous compounds suggests that derivatives of this compound could also possess noteworthy NLO characteristics, though specific experimental verification is required.

Theoretical Prediction of NLO Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of novel organic molecules before their synthesis. nih.gov These theoretical studies can calculate key parameters such as dipole moment, polarizability (α), and first (β) and second (γ) hyperpolarizabilities, which are direct indicators of a molecule's NLO response.

For sulfonamide derivatives, DFT calculations have been used to investigate their geometrical parameters, frontier molecular orbitals (HOMO-LUMO), and NLO properties. semanticscholar.org Theoretical studies on a pyrimidine derivative containing an N-methylmethanesulfonamide moiety have shown that the crystalline environment can significantly enhance the NLO behavior. nih.gov Such computational models can elucidate the structure-property relationships that govern the NLO response, guiding the design of new molecules with optimized properties. The charge transfer between the N-methylmethanesulfonamide group and other parts of the molecule, such as a phenyl ring, can be visualized and quantified, providing a deeper understanding of the origins of the NLO effect. nih.gov These theoretical approaches would be highly valuable in predicting the NLO potential of this compound and its derivatives.

Design and Development of Photonic and Optoelectronic Materials

The promising NLO properties of sulfonamide derivatives make them attractive candidates for the development of advanced photonic and optoelectronic materials. These materials are essential for creating devices that can manipulate light, which is fundamental to technologies like optical computing, high-speed data communication, and advanced sensors.

Integration into Advanced Optical Devices

Materials with high third-order nonlinear susceptibility are sought after for applications in all-optical switching, optical limiting, and data storage. nih.govmdpi.com The ability of certain sulfonamide derivatives to exhibit a strong NLO response suggests their potential for integration into such advanced optical devices. nih.gov For a material to be practical for these applications, it must not only have a large NLO coefficient but also possess other favorable properties such as high thermal stability, good processability, and low optical loss in the desired wavelength range. The versatility of organic synthesis allows for the fine-tuning of the molecular structure of this compound derivatives to optimize these properties for specific device requirements.

Exploration of Charge Transfer Properties for Device Applications

The intramolecular charge transfer (ICT) from a donor to an acceptor group, facilitated by a π-conjugated system, is a fundamental principle in the design of organic NLO materials. nih.gov In derivatives of this compound, the aminophenyl group can act as the electron donor, while the sulfonamide group can serve as the acceptor. The phenyl ring provides a degree of π-conjugation. By modifying the donor and acceptor strengths through chemical substitution, or by extending the π-conjugated system, the charge transfer characteristics can be tailored to enhance the NLO response. This molecular engineering approach is key to developing materials with properties suitable for various optoelectronic applications. nih.gov The spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the nature of the charge transfer within the molecule. nih.gov

Supramolecular Chemistry for Functional Materials

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers a powerful bottom-up approach to the creation of functional materials. The sulfonamide group is known to be an effective hydrogen bond donor and acceptor, which allows molecules containing this functional group to participate in the formation of well-defined supramolecular assemblies. nih.gov

The ability of sulfonamide derivatives to form predictable hydrogen bonding networks can be exploited to control the arrangement of molecules in the solid state. This is particularly important for NLO applications, as the macroscopic NLO response of a material is highly dependent on the orientation of the individual molecules in the crystal lattice. By designing this compound derivatives that self-assemble into non-centrosymmetric structures, it may be possible to achieve a significant second-order NLO response. Furthermore, the principles of supramolecular chemistry can be used to construct more complex functional materials, such as gels and liquid crystals, from these building blocks. mdpi.com The protonation and hydrogen bonding capabilities of related structures are significant for forming supramolecular assemblies and sensors. nih.gov

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers with ordered structures. The design of COFs relies on the use of specific molecular building blocks that can form strong covalent bonds in a predictable manner. Typically, molecules with multiple reactive sites, such as primary amines, are used as monomers in the synthesis of COFs.

A comprehensive search of available research literature did not yield any specific examples or detailed research findings on the use of this compound as a monomer in the formation of Covalent Organic Frameworks. While its aminophenyl moiety could theoretically participate in reactions to form imine- or amide-linked frameworks, there is no published evidence to date of this application.

Controlled Self-Assembly for Material Engineering

Controlled self-assembly is a process where molecules spontaneously organize into well-defined structures. This bottom-up approach is crucial for the development of new materials with tailored properties for various engineering applications. The driving forces for self-assembly include hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its potential for hydrogen bonding via the amine and sulfonamide groups, and π-π interactions through its aromatic ring, suggests it could participate in self-assembly processes.

However, a review of scientific databases and research articles does not provide any specific studies or detailed findings on the controlled self-assembly of this compound for material engineering purposes. The potential for this compound to form ordered supramolecular structures has not been explored in the currently available literature.

Emerging Research Directions and Future Perspectives for N 3 Aminophenyl N Methylmethanesulfonamide

Development of Novel Synthetic Methodologies

The synthesis of N-aryl sulfonamides has traditionally been approached through established methods. However, the drive for greater efficiency, sustainability, and molecular diversity is fueling the development of new synthetic pathways. For N-(3-aminophenyl)-N-methylmethanesulfonamide, these advancements could lead to more streamlined and environmentally benign production methods.

Recent research in the broader field of N-aryl sulfonamide synthesis has highlighted several promising directions. One key area is the use of metal-catalyzed cross-coupling reactions, which offer a powerful tool for forming the crucial carbon-nitrogen bond. researchgate.net Additionally, innovative metal-free synthesis routes are gaining traction, providing alternatives that avoid the use of potentially toxic and expensive metal catalysts. rsc.org Another significant development is the synthesis of N-aryl sulfonamides from readily available nitroarenes, which serves as an alternative to using aniline derivatives. tandfonline.comtandfonline.com

These modern approaches stand in contrast to traditional methods, which often involve harsh reaction conditions and the use of hazardous reagents like sulfonyl chlorides. The application of these novel methodologies to the synthesis of this compound could offer significant advantages in terms of yield, purity, and sustainability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, good functional group tolerance. | Cost and toxicity of metal catalysts, need for ligand optimization. |

| Metal-Free Synthesis | Avoids metal contamination, environmentally friendly. | May require specific activating agents, potentially narrower substrate scope. |

| Synthesis from Nitroarenes | Utilizes readily available and inexpensive starting materials. | May involve multi-step processes, potential for side reactions. |

| Traditional Synthesis (Sulfonyl Chlorides) | Well-established and widely used. | Use of hazardous reagents, often requires harsh conditions. |

Advanced Computational Approaches for Rational Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms at a granular level. For this compound, advanced computational approaches offer a pathway to rationally design new derivatives with tailored properties and to gain a deeper understanding of their chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be employed to calculate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.net Such calculations can provide valuable insights into the stability and reactivity of this compound and its derivatives. Furthermore, computational techniques can be used to study the intricate details of reaction mechanisms, helping to optimize synthetic routes and predict the formation of byproducts. researchgate.net

In the context of drug discovery and materials science, molecular docking has emerged as a crucial computational tool. nih.gov By simulating the interaction between a small molecule and a biological target or a material surface, molecular docking can predict binding affinities and modes of interaction. This allows for the rational design of new molecules based on the this compound scaffold with enhanced biological activity or material properties.

Table 2: Applications of Advanced Computational Approaches to this compound Research

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Structural and electronic property prediction. | Molecular geometry, charge distribution, spectroscopic properties. |

| Molecular Dynamics (MD) Simulation | Study of molecular motion and conformational changes. | Dynamic behavior in different environments, interaction with solvents. |

| Molecular Docking | Prediction of binding affinity and interaction with target molecules. | Identification of potential biological targets, design of new inhibitors or functional materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in complex systems (e.g., enzymes). | Detailed mechanistic insights into biological activity. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The true potential of a chemical compound is often realized through interdisciplinary research that bridges the gap between different scientific fields. The unique structural features of this compound, namely the presence of an aromatic amine, a sulfonamide group, and a methyl group, make it a versatile building block for applications at the interface of chemistry, biology, and materials science.

In the realm of medicinal chemistry, the sulfonamide moiety is a well-known pharmacophore found in a wide range of therapeutic agents. tandfonline.com The aminophenyl group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives that can be screened for various biological activities. The exploration of this compound as a scaffold for the development of new enzyme inhibitors or receptor modulators represents a promising avenue for future research.

From a materials science perspective, the aromatic nature of the compound suggests its potential use as a monomer in the synthesis of novel polymers. The incorporation of the sulfonamide group could impart unique properties to these materials, such as altered solubility, thermal stability, or ion-binding capacity. The development of functional polymers derived from this compound could lead to new applications in areas such as coatings, membranes, or electronic devices.

Table 3: Potential Interdisciplinary Applications of this compound

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Scaffold for drug discovery. | The sulfonamide group is a known pharmacophore; the amine group allows for derivatization. |

| Materials Science | Monomer for functional polymers. | The aromatic ring and functional groups can impart unique properties to polymers. |

| Supramolecular Chemistry | Building block for self-assembling systems. | The potential for hydrogen bonding and aromatic interactions can drive self-assembly. |

| Chemical Biology | Probe for studying biological processes. | The compound could be modified with fluorescent tags or reactive groups to study biological systems. |

Q & A

Basic Synthesis: What are the standard synthetic routes for N-(3-aminophenyl)-N-methylmethanesulfonamide?

The synthesis typically involves methylation of a primary sulfonamide precursor . A common method uses 3-aminophenylmethanesulfonamide reacted with methylating agents like methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C . Key steps include:

- Nucleophilic substitution for methyl group introduction.

- Purification via column chromatography or recrystallization.

Example protocol :

| Reagent | Conditions | Yield |

|---|---|---|

| Methyl iodide, K₂CO₃, DMF | 70°C, 12 hrs | ~65% |

Advanced Synthesis: How can regioselectivity challenges in N-methylation be addressed?

Regioselectivity issues arise due to competing reactions at the sulfonamide nitrogen versus the aromatic amine. Strategies include:

- Protecting the aromatic amine with acid-labile groups (e.g., Boc) before methylation .

- Using sterically hindered bases (e.g., DBU) to favor N-methylation over side reactions .

- Kinetic control via low-temperature reactions (<40°C) to minimize byproducts.

Basic Bioactivity Screening: What assays are used for preliminary antimicrobial evaluation?

Initial screens employ:

- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- MIC (Minimum Inhibitory Concentration) determination via broth microdilution (typical range: 1–100 µg/mL).

Data example :

| Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 25 |

| E. coli | >100 |

Advanced Bioactivity: What mechanistic studies elucidate its anticancer potential?

Advanced studies focus on:

- Apoptosis induction : Caspase-3/7 activation assays (e.g., luminescence-based kits) .

- Cell cycle analysis : Flow cytometry with propidium iodide staining .

- Target identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to study binding to kinases or DNA .

Characterization Techniques: How is structural confirmation achieved?

- NMR : H and C spectra verify methyl group integration and sulfonamide resonance (e.g., SO₂ peaks at ~3.3 ppm in H) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 229.08) .

- X-ray crystallography : Resolves substituent orientation on the aromatic ring (e.g., dihedral angles <10°) .

Data Contradictions: How to resolve variability in reported bioactivity?

Discrepancies in IC₅₀ values may stem from:

- Cell line heterogeneity : Use standardized lines (e.g., NCI-60 panel) .

- Compound purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .

- Assay conditions : Control for pH, serum content, and incubation time.

Analytical Method Development: What strategies optimize quantification in biological matrices?

- LC-MS/MS : Use deuterated internal standards (e.g., D₃-methyl analog) for precision .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

Calibration curve : Linear range 0.1–50 µg/mL (R² > 0.99).

Structure-Activity Relationships (SAR): How do substituents affect potency?

SAR studies compare analogs:

| Substituent | Bioactivity (IC₅₀, µM) |

|---|---|

| 3-NH₂ (parent) | 12.5 |

| 4-F | 8.2 |

| 3-OCH₃ | >50 |

| Key trends : |

- Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity .

- Bulky substituents (e.g., -OCH₃) reduce cell permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.